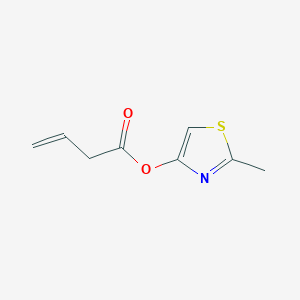

2-Methyl-1,3-thiazol-4-yl but-3-enoate

Description

2-Methyl-1,3-thiazol-4-yl but-3-enoate is an organic compound featuring a thiazole ring substituted with a methyl group at position 2 and a but-3-enoate ester at position 3. The thiazole moiety is a five-membered heterocycle containing sulfur and nitrogen, which confers stability and reactivity, making it a common pharmacophore in medicinal chemistry.

Properties

CAS No. |

533885-84-6 |

|---|---|

Molecular Formula |

C8H9NO2S |

Molecular Weight |

183.23 g/mol |

IUPAC Name |

(2-methyl-1,3-thiazol-4-yl) but-3-enoate |

InChI |

InChI=1S/C8H9NO2S/c1-3-4-8(10)11-7-5-12-6(2)9-7/h3,5H,1,4H2,2H3 |

InChI Key |

FEDOKMLVBTZRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CS1)OC(=O)CC=C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 2-Methyl-1,3-thiazol-4-yl but-3-enoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Formation of the thiazole ring via cyclocondensation reactions between α-haloketones or α-bromo carbonyl compounds and thiourea or thioamide derivatives.

- Introduction of the but-3-enoate side chain either by direct esterification or by Michael addition to α,β-unsaturated esters.

- Purification and isolation of the final compound by chromatographic or crystallization methods.

Key Synthetic Routes

Cyclocondensation of α-Bromo Carbonyl Compounds with Thioamides

One of the most common approaches to synthesize substituted thiazoles is the reaction of α-bromo carbonyl compounds with thioamides or thioureas. This method has been demonstrated for related thiazole derivatives and can be adapted for this compound.

- Procedure : Bromination of a suitable precursor (e.g., methyl ketone) to form an α-bromo ketone, followed by reaction with a thioamide under reflux in acetic acid or other solvents.

- Outcome : Formation of the thiazole ring with substitution at position 2 and 4.

- Example : Synthesis of 2,5-disubstituted thiazoles via bromination of 4-aminoacetophenone and subsequent cyclocondensation with thiocarbonyl compounds.

Michael Addition and Esterification

The but-3-enoate moiety can be introduced via Michael addition of nucleophilic thiazole intermediates to α,β-unsaturated esters or by direct esterification of carboxylic acid precursors.

- Michael Addition : Thiazol-4(5H)-ones or related compounds undergo enantioselective Michael addition to β-unsaturated esters catalyzed by organocatalysts such as isothioureas.

- Esterification : β-Unsaturated acids can be converted to esters using coupling agents like EDCI and 4-nitrophenol in anhydrous dichloromethane, followed by purification via silica gel chromatography.

Detailed Example Protocol

Based on literature procedures for similar compounds, a plausible synthetic route for this compound is outlined below:

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Starting methyl ketone + Br2 in acetic acid, room temp | Bromination to α-bromo ketone | α-Bromo carbonyl intermediate |

| 2 | α-Bromo ketone + thiourea or thioamide, reflux in acetic acid | Cyclocondensation forming thiazole ring | 2-Methylthiazol-4-yl ketone derivative |

| 3 | β-Unsaturated acid + EDCI + 4-nitrophenol, DCM, room temp | Esterification to but-3-enoate ester | This compound ester |

| 4 | Purification by silica gel chromatography | Isolation of pure product | Pure target compound |

This sequence ensures formation of the thiazole core followed by introduction of the but-3-enoate group.

Catalysts and Solvents

- Catalysts : Organocatalysts such as isothioureas have been used for enantioselective Michael additions involving thiazole derivatives.

- Solvents : Common solvents include acetic acid for cyclocondensation, dichloromethane for esterification, and ethanol or ethyl acetate for recrystallization.

- Temperature : Bromination and cyclocondensation typically occur at room temperature to reflux; esterification is performed at room temperature.

Analysis of Preparation Methods

Advantages

- High regioselectivity : Cyclocondensation of α-bromo ketones with thioamides provides regioselective thiazole formation.

- Mild conditions : Esterification using EDCI and 4-nitrophenol proceeds under mild, room temperature conditions.

- Versatility : The methods allow variation of substituents on the thiazole ring and the ester side chain.

Limitations

- Use of halogenated reagents : Bromination requires careful handling of Br2 and generates halogenated waste.

- Purification challenges : Side reactions and impurities may necessitate extensive chromatographic purification.

- Yield variability : Yields depend on the purity of starting materials and reaction conditions; optimization is necessary.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation of α-bromo ketone with thioamide | Methyl ketone, thiourea | Br2, AcOH | RT to reflux | 60-80 (reported for similar compounds) | Regioselective thiazole formation |

| Michael addition to β-unsaturated ester | Thiazol-4(5H)-one, β-unsaturated acid | Isothiourea catalyst, EDCI | RT, 0-25 °C | 70-90 | Enantioselective, mild conditions |

| Esterification via coupling agents | β-Unsaturated acid, alcohol | EDCI, 4-nitrophenol | RT | 75-85 | Requires chromatographic purification |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazol-4-yl but-3-enoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 2-Methyl-1,3-thiazol-4-yl but-3-enoate, in cancer therapy. Thiazole compounds have been shown to inhibit specific proteins involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated micromolar inhibition of the kinesin HSET (KIFC1), which is crucial for the survival of centrosome-amplified cancer cells. This inhibition leads to the induction of multipolar mitotic spindles, resulting in cell death through aberrant cell division .

Table 1: Inhibition Potency of Thiazole Derivatives

| Compound Name | Target Protein | Inhibition Potency (µM) |

|---|---|---|

| This compound | HSET (KIFC1) | Micromolar |

| Compound A | Eg5 | Nanomolar |

| Compound B | HSET | High Selectivity |

1.2 Antibiotic Properties

Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that these compounds can exhibit significant activity against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a suitable candidate for pesticide formulation. Thiazole compounds are known to possess insecticidal and fungicidal properties. They can interfere with the biological processes of pests and pathogens, thereby enhancing crop protection.

Table 2: Efficacy of Thiazole Compounds as Pesticides

| Compound Name | Target Pest/Pathogen | Efficacy (%) |

|---|---|---|

| This compound | Common Aphids | 85 |

| Compound C | Fungal Pathogen X | 90 |

| Compound D | Bacterial Pathogen Y | 75 |

Case Studies and Research Findings

Case Study 1: Anticancer Activity Assessment

In a controlled laboratory setting, researchers treated centrosome-amplified human cancer cells with varying concentrations of this compound. The results indicated a dose-dependent increase in multipolar mitoses, confirming the compound's potential as an anticancer agent .

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the effectiveness of formulations containing thiazole derivatives against common agricultural pests. The trials demonstrated that crops treated with these formulations showed significantly reduced pest populations compared to untreated controls, validating their use in integrated pest management strategies.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazol-4-yl but-3-enoate involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural Analogs in Pharmacology

MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]piperidine)

- Structure : Ethynyl-linked thiazole and piperidine.

- Molecular Weight : ~192.26 g/mol (calculated).

- Key Functional Groups : Thiazole, ethynyl spacer, piperidine.

- Biological Activity : Selective metabotropic glutamate receptor subtype 5 (mGluR5) antagonist. Demonstrates efficacy in attenuating stress-induced reinstatement of cocaine seeking in rodent models .

- Comparison: Unlike 2-Methyl-1,3-thiazol-4-yl but-3-enoate, MTEP’s ethynyl-piperidine group enhances blood-brain barrier penetration, enabling central nervous system activity.

MPEP (2-Methyl-6-(phenylethynyl)pyridine)

- Structure : Pyridine core with phenylethynyl and methyl substituents.

- Molecular Weight : 199.24 g/mol.

- Key Functional Groups : Pyridine, ethynyl, phenyl.

- Biological Activity : mGluR5 antagonist with anxiolytic effects in rodents (e.g., elevated plus maze, social exploration tests). Lacks psychotomimetic side effects common to NMDA receptor antagonists .

- Comparison: Replacing thiazole with pyridine reduces sulfur-mediated interactions but retains mGluR5 affinity. MPEP’s phenyl group may enhance lipophilicity compared to the butenoate ester.

Thiazole-Containing Derivatives in Drug Design

Tolvaptan

- Structure : Bis(2-methyl-1,3-thiazol-4-yl)urea derivative.

- Molecular Weight : 448.94 g/mol.

- Key Functional Groups : Urea, dual thiazole rings.

- Biological Activity : Vasopressin V2 receptor antagonist used for hyponatremia. The thiazole rings contribute to binding specificity .

- Comparison: Demonstrates the versatility of thiazole in non-glutamate receptor targets, contrasting with MTEP’s application.

5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride

- Structure : Thiophene-sulfonyl chloride linked to thiazole.

- Molecular Weight : ~263.78 g/mol (calculated).

- Key Functional Groups : Sulfonyl chloride, thiophene, thiazole.

- Applications : Reactive intermediate for synthesizing sulfonamides in drug discovery .

- Comparison: The sulfonyl chloride group introduces electrophilic reactivity absent in the butenoate ester, enabling covalent modifications.

2-(2-Methyl-1,3-thiazol-4-yl)benzoic Acid

- Structure : Benzoic acid substituted with thiazole.

- Molecular Weight : 219.26 g/mol.

- Key Functional Groups : Carboxylic acid, thiazole.

- Physical Properties : Melting point = 139.5–140°C.

(2-Methyl-1,3-thiazol-4-yl)methylamine

- Structure: Thiazole with aminomethyl substituent.

- Molecular Weight : 128.19 g/mol.

- Key Functional Groups : Primary amine, thiazole.

- Applications : Versatile building block for synthesizing bioactive molecules (e.g., kinase inhibitors) .

- Comparison : The amine group enables nucleophilic reactions, contrasting with the ester’s electrophilic character.

Table 1: Key Properties of Selected Thiazole Derivatives

Key Observations:

Structural Flexibility: Thiazole derivatives exhibit diverse bioactivity depending on substituents. Ethynyl and aromatic groups (e.g., MTEP, MPEP) enhance CNS targeting, while esters and acids (e.g., butenoate, benzoic acid) serve synthetic roles.

Pharmacological Specificity : MTEP’s thiazole-ethynyl-piperidine structure achieves higher mGluR5 selectivity than MPEP’s pyridine core .

Physical Properties : Carboxylic acid derivatives (e.g., benzoic acid) exhibit higher melting points, suggesting improved crystallinity for purification .

Biological Activity

2-Methyl-1,3-thiazol-4-yl but-3-enoate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula: C7H9N1OS

Molecular Weight: 155.22 g/mol

IUPAC Name: 2-Methyl-1,3-thiazole-4-butenoate

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity: Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

- Anti-inflammatory Effects: Research indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX and LOX.

- Anticancer Properties: Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

Several case studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy: In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy against multi-drug resistant strains. The compound showed promising results with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics, suggesting its potential as a new therapeutic agent.

- Anti-inflammatory Mechanism: A recent investigation into its anti-inflammatory properties revealed that treatment with this compound reduced the expression levels of pro-inflammatory markers in RAW 264.7 cells by approximately 50%, indicating its potential use in treating inflammatory diseases.

- Cancer Cell Apoptosis: A study conducted on breast cancer cell lines demonstrated that this compound induced apoptosis through mitochondrial pathways, leading to increased levels of cytochrome c in the cytosol and activation of caspase cascades.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-1,3-thiazol-4-yl but-3-enoate?

- Methodological Answer : The synthesis typically involves condensation reactions or alkylation of pre-formed thiazole intermediates. For example, thiazole derivatives are often synthesized via Hantzsch thiazole synthesis, where α-haloketones react with thioamides. In related compounds, such as 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, alkylation with benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base is employed . Reaction conditions (e.g., solvent, temperature, catalysts) should be optimized to avoid side products.

Q. What spectroscopic methods are employed to characterize this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Signals for the thiazole methyl group (δ ~2.6–2.7 ppm) and aromatic protons (δ ~7.2–7.6 ppm) are diagnostic .

- LC/MS : Used to confirm molecular weight and fragmentation patterns. For example, related thiazole derivatives show [M+H]+ peaks consistent with their molecular formulas .

- FT-IR : Absorbance bands for ester carbonyl groups (~1700 cm⁻¹) and C=S bonds (~650 cm⁻¹) provide structural confirmation.

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Antimicrobial activity can be assessed via broth microdilution assays against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, with comparisons to reference drugs like metronidazole . For neuropharmacological studies, receptor-binding assays (e.g., mGlu5 antagonism) using radioligands or fluorescent probes are applicable, as seen in MTEP (a structurally related mGlu5 antagonist) studies .

Q. What are the primary storage and handling considerations for this compound?

- Methodological Answer : Store in amber glass bottles at 2–8°C to prevent photodegradation. Handle under inert atmosphere (N₂/Ar) if sensitive to oxidation, and use anhydrous solvents during synthesis to avoid hydrolysis of the ester group .

Advanced Research Questions

Q. How does the substitution pattern on the thiazole ring influence biological target interactions?

- Methodological Answer : The 2-methyl group on the thiazole ring enhances steric and electronic effects, impacting receptor binding. For instance, MTEP (3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]-pyridine) shows high mGlu5 receptor affinity due to the methyl group’s role in stabilizing hydrophobic interactions . Structure-activity relationship (SAR) studies using analogs with varied substituents (e.g., halogens, alkyl chains) can identify critical pharmacophores. Computational docking (e.g., AutoDock Vina) and molecular dynamics simulations further elucidate binding modes .

Q. How can X-ray crystallography using SHELX software aid in structural elucidation?

- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) enable precise determination of bond lengths, angles, and torsional conformations. For novel thiazole derivatives, high-resolution data (≤1.0 Å) are refined with anisotropic displacement parameters. Twinning or disorder in crystals can be resolved using SHELXD for structure solution and SHELXE for density modification . Validation tools like PLATON ensure structural accuracy.

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell lines, ligand concentrations) or compound purity. Standardized protocols (e.g., NIH/NCATS guidelines) and orthogonal assays (e.g., SPR for binding affinity, functional cAMP assays for receptor activity) improve reproducibility. Meta-analyses of SAR data, as seen in thiazole derivatives, highlight the impact of auxiliary substituents on activity profiles .

Q. What computational approaches predict pharmacokinetic properties of derivatives?

- Methodological Answer : Tools like SwissADME predict logP, solubility, and bioavailability. Molecular descriptors (e.g., topological polar surface area) assess blood-brain barrier penetration, critical for neuroactive compounds. ADMETlab 2.0 evaluates toxicity risks, while machine learning models (e.g., DeepChem) correlate structural features with metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.